molecular formula C18H22N6O2S B10992260 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10992260
M. Wt: 386.5 g/mol
InChI Key: HIYJWWCAAMJKPT-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (CAS Number: 1219572-42-5) is a synthetic compound with the following molecular formula:

C17H18N4OS\mathrm{C_{17}H_{18}N_4OS}C17​H18​N4​OS

. It belongs to the class of piperazine derivatives and contains a cyclopropyl-thiadiazole moiety.

Preparation Methods

2.2 Industrial Production Methods: Industrial-scale production methods are proprietary and often closely guarded by manufacturers. Typically, pharmaceutical companies optimize synthetic routes for efficiency, yield, and cost-effectiveness. Collaboration with academic research groups and process development teams plays a crucial role in scaling up production.

Chemical Reactions Analysis

3.1 Reactivity: N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide may undergo various chemical reactions, including:

    Oxidation: Oxidative transformations can modify functional groups.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: Substituents on the phenyl ring can be replaced.

    Other Transformations: Cyclization, rearrangements, and other reactions are possible.

3.2 Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the reaction type.

3.3 Major Products: The major products formed during these reactions would be derivatives of the parent compound, with altered functional groups or side chains.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, such as receptor binding affinity and bioactivity.

    Drug Discovery: It could serve as a lead compound for developing novel drugs.

    Biological Studies: Investigating its effects on cellular processes and pathways.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular signaling pathways. Detailed studies are needed to elucidate this further.

Comparison with Similar Compounds

While information on similar compounds is scarce, comparative studies would highlight the uniqueness of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O2S/c25-15(20-17-22-21-16(27-17)13-6-7-13)12-19-18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,26)(H,20,22,25)

InChI Key

HIYJWWCAAMJKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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